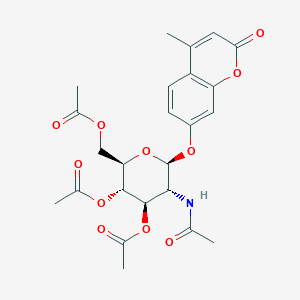![molecular formula C₂₁H₂₁NO₇ B1140532 2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione CAS No. 80035-32-1](/img/structure/B1140532.png)
2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione (2-Phenyl-DOPA) is an organic compound with a unique structure. It is a derivative of the amino acid tyrosine, and has a wide range of applications in organic chemistry, biochemistry, and pharmaceuticals. In particular, 2-Phenyl-DOPA has been used in the synthesis of various drugs, such as the anticonvulsant lamotrigine, and the antidepressant fluoxetine. In addition, 2-Phenyl-DOPA has been studied for its potential therapeutic effects in various diseases, such as Parkinson’s disease, depression, and cancer.
Wissenschaftliche Forschungsanwendungen
Mechanisms of Bond Cleavage in Lignin Model Compounds
The study by Yokoyama (2015) reviews results on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, highlighting mechanisms relevant to the understanding of bond cleavage in complex organic molecules. This research could be indirectly relevant to studying the chemical behavior of complex structures like the one you're interested in, especially in the context of organic synthesis and degradation processes. Read more.
Lurasidone's Pharmacological Profile
The review by Pompili et al. (2018) on lurasidone, a second-generation antipsychotic, offers insights into the drug's distinctive pharmacodynamic profile. Although focused on a specific drug, the methodologies and analytical approaches discussed may provide a framework for investigating the pharmacological applications of other complex molecules. Read more.
Conversion of Biomass to Value-added Chemicals
Chernyshev, Kravchenko, and Ananikov (2017) analyze recent advances in converting plant biomass into hydroxymethylfurfural (HMF) and its derivatives, which are pivotal for sustainable chemical production. This review could shed light on potential pathways and applications for transforming complex organic structures into industrially relevant materials and chemicals. Read more.
Antioxidant Activity Analysis Methods
Munteanu and Apetrei (2021) critically present the most important tests used to determine antioxidant activity, providing a comprehensive overview that might be applicable to studying the antioxidant properties of complex compounds. Understanding these methods could be crucial for assessing the potential antioxidant applications of your compound of interest. Read more.
Safety and Hazards
Zukünftige Richtungen
Isoindolines are the focus of much research due to their presence in a wide array of bioactive molecules . The development of a green synthesis technique for isoindolines/dioxoisoindolines is a current research direction . These compounds have potential applications in the treatment of diseases like Parkinson’s and Alzheimer’s due to their interaction with dopamine receptors and their inhibition of β-amyloid protein aggregation .
Wirkmechanismus
- DDMP is an isoindole derivative that is typically formed during the Maillard reaction, a complex process that occurs during heat treatment of food. It contributes to the antioxidant properties of Maillard reaction intermediates .
- The enol structure within DDMP plays a crucial role in its antioxidant activity. The unstable enolone unit allows DDMP to act as a reducing agent, effectively quenching free radicals .
Target of Action
Mode of Action
Its action is influenced by environmental factors, emphasizing the need for context-aware studies . If you have any more questions or need additional details, feel free to ask! 😊
Biochemische Analyse
Biochemical Properties
2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with the human dopamine receptor D2, where it acts as a ligand, binding to the receptor and modulating its activity . . The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target biomolecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to down-regulate the activation of interferon regulatory factor 3 (IRF-3) and interferon-β, thereby suppressing the Toll-like receptor (TLR4) signaling pathway . This modulation of cell signaling pathways can lead to changes in gene expression and alterations in cellular metabolism, impacting cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the dopamine receptor D2, influencing its conformation and activity . Additionally, it inhibits the aggregation of β-amyloid proteins by binding to specific sites on the protein, preventing their aggregation . These interactions result in the modulation of various biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular function, including prolonged modulation of cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as the modulation of dopamine receptor activity and inhibition of β-amyloid protein aggregation . At higher doses, toxic or adverse effects may be observed, including potential neurotoxicity and disruption of normal cellular processes . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to interact with enzymes involved in the metabolism of biogenic amines, such as monoamine oxidase . This interaction can lead to changes in the levels of neurotransmitters and other metabolites, impacting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with transporters involved in the uptake and efflux of small molecules, facilitating its distribution within the cell . Additionally, binding proteins may influence its localization and accumulation in specific cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes. The precise localization of this compound within the cell can influence its interactions with biomolecules and its overall biochemical activity.
Eigenschaften
IUPAC Name |
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO7/c23-10-15-17(24)18(25)16(21(29-15)28-11-12-6-2-1-3-7-12)22-19(26)13-8-4-5-9-14(13)20(22)27/h1-9,15-18,21,23-25H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNORQWPZZDBBOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


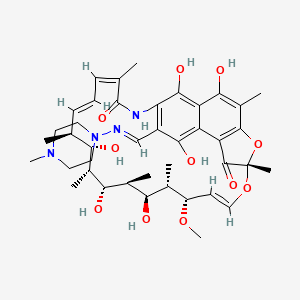
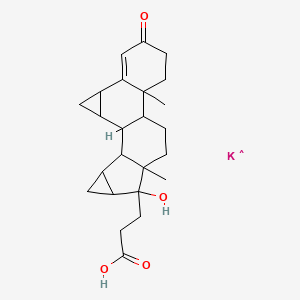
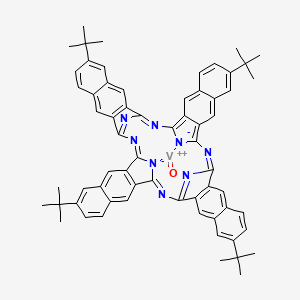



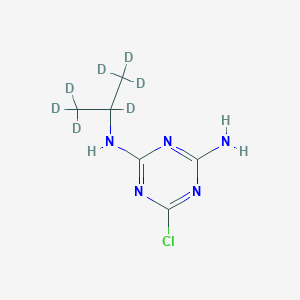
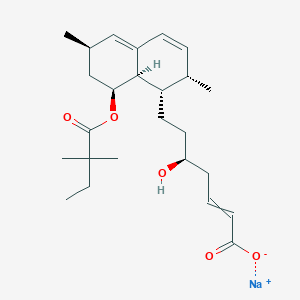

![(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1140471.png)
